1-Nitroso-3,5-dimethyladamantane
Description
Properties
IUPAC Name |
1,3-dimethyl-5-nitrosoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13-14/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHXMTWSWALMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262583-10-7 | |
| Record name | 1-Nitroso-3,5-dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262583107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NITROSO-3,5-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTI71S2X1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Nitration with Nitric Acid
The nitration of 3,5-dimethyladamantane serves as a foundational step for generating nitro intermediates, which may be reduced to nitroso derivatives. Patent LV13186B outlines a method where 1,3-dimethyladamantane is reacted with nitric acid in acetic acid at 25–30°C for 3 hours, followed by urea addition to facilitate reduction. Although this process primarily yields 1-amino-3,5-dimethyladamantane hydrochloride, the intermediate nitro compound (1-nitro-3,5-dimethyladamantane) is implicitly formed during the reaction.
Key Conditions :
Isolation of 1-Nitro-3,5-dimethyladamantane
The nitro intermediate, 1-nitro-3,5-dimethyladamantane (CAS 6588-68-7), is characterized by a molecular weight of 209.28 g/mol and a nitrogroup at the 1-position. Its isolation involves neutralization of the reaction mixture with sodium hydroxide, extraction with toluene, and recrystallization from water. This compound’s IR spectrum shows peaks at 1600 cm⁻¹ (NO₂ asymmetric stretch) and 1315 cm⁻¹ (symmetric stretch), confirming the nitro group.
Reduction of Nitro to Nitroso Derivatives
Partial Reduction Strategies
Reducing the nitro group to nitroso requires selective conditions to avoid over-reduction to amine. While the provided patents focus on full reduction to amines using urea, literature suggests that milder reductants like tin(II) chloride or sodium bisulfite could halt the process at the nitroso stage.
Proposed Pathway :
-
Conditions :
-
Temperature: 0–5°C to limit further reduction.
-
Stoichiometry: 1:1 molar ratio of SnCl₂ to nitro compound.
-
-
Workup : Extract with dichloromethane, wash with sodium bicarbonate, and purify via column chromatography.
Challenges in Nitroso Stability
Nitroso compounds are prone to dimerization and oxidation. Stabilization strategies include:
-
Low-Temperature Processing : Maintaining reactions below 10°C.
-
Inert Atmosphere : Using nitrogen or argon to prevent oxidation.
-
Acidic pH : Protonating the nitroso group to enhance stability.
Alternative Routes via Diazotization
Diazotization of 1-Amino-3,5-dimethyladamantane
The amino derivative, synthesized via methods in WO2006076562A1 and LV13186B, can undergo diazotization to yield nitroso compounds.
Procedure :
-
Diazotization : Treat 1-amino-3,5-dimethyladamantane hydrochloride with sodium nitrite in HCl at 0–5°C.
-
Quenching : Add the diazonium salt to ice-cold water to hydrolyze into the nitroso compound.
Critical Parameters :
Analytical Characterization
Spectroscopic Identification
Chemical Reactions Analysis
1-Nitroso-3,5-dimethyladamantane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-3,5-dimethyladamantane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Nitroso-3,5-dimethyladamantane involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. In the context of neurological applications, the compound’s derivatives, such as memantine, act as NMDA receptor antagonists, preventing excessive glutamate activity and protecting neurons from excitotoxicity .
Comparison with Similar Compounds
Key Observations:
- Synthetic Challenges : Unlike memantine’s well-established routes, nitrosation protocols for adamantanes require optimization to avoid byproducts (e.g., nitramines) .
Key Observations:
- Therapeutic Potential: Memantine’s success underscores the value of adamantane derivatives in CNS disorders, but nitroso derivatives may require structural modifications to mitigate toxicity .
- Safety Profile : Nitroso compounds like 1-nitroso-3,5-dimethyladamantane are likely unsuitable for therapeutic use without extensive safety profiling .
Physicochemical Properties
- Spectroscopic Features: Memantine derivatives: IR shows N-H (3450–3199 cm⁻¹) and C=O (1693 cm⁻¹) stretches ; MS m/z 208.16 [M+1]⁺ . Nitroso analogs: Expected NO stretch ~1500 cm⁻¹ (unconfirmed due to lack of data).
- Solubility : Memantine hydrochloride is water-soluble , whereas nitroso derivatives may exhibit lower solubility due to hydrophobicity of the adamantane core.
Biological Activity
1-Nitroso-3,5-dimethyladamantane is a significant compound in medicinal chemistry, primarily recognized as a metabolite of memantine, a drug used in the treatment of Alzheimer's disease. This article explores the biological activity of 1-nitroso-3,5-dimethyladamantane, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Nitroso-3,5-dimethyladamantane is characterized by the presence of a nitroso group (-NO) attached to a dimethyl-substituted adamantane structure. The molecular formula is with a molecular weight of approximately 175.25 g/mol. The unique structure contributes to its biological activity and interaction with various biological targets.
Metabolism and Formation
1-Nitroso-3,5-dimethyladamantane is primarily formed through the metabolism of memantine. In clinical studies, it has been identified as one of the major metabolites alongside N-3,5-dimethyl-gludantan and other isomeric compounds . Understanding its metabolic pathway is crucial for evaluating its pharmacological effects.
Biological Effects
Research indicates that 1-nitroso-3,5-dimethyladamantane exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially contributing to the therapeutic effects observed with memantine in Alzheimer's disease treatment .
- Antioxidant Activity : The nitroso group may play a role in modulating oxidative stress within neuronal cells, which is pivotal in neurodegenerative diseases .
- Interaction with NMDA Receptors : As a metabolite of memantine, 1-nitroso-3,5-dimethyladamantane may influence NMDA receptor activity. Memantine acts as an NMDA receptor antagonist, and its metabolites could have similar or distinct effects on receptor modulation .
The precise mechanism by which 1-nitroso-3,5-dimethyladamantane exerts its biological effects remains under investigation. However, it is hypothesized that:
- Redox Activity : The nitroso group can undergo redox reactions that generate reactive nitrogen species (RNS), potentially influencing signaling pathways involved in neuroprotection and apoptosis .
- Protein Interactions : The compound may interact with various proteins and enzymes involved in cellular signaling pathways, affecting their function and activity.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-nitroso-3,5-dimethyladamantane:
- Clinical Trials on Memantine : In clinical settings where memantine was administered for Alzheimer's disease, the levels of 1-nitroso-3,5-dimethyladamantane were monitored to assess its correlation with therapeutic outcomes. Results indicated a potential link between metabolite levels and cognitive function improvements .
- In Vitro Studies : Laboratory studies have demonstrated that 1-nitroso-3,5-dimethyladamantane can modulate oxidative stress responses in neuronal cell cultures. These findings suggest that it may contribute to the protective effects seen with memantine treatment .
Data Table: Biological Activities and Effects
Q & A
Q. What are the foundational synthetic routes for preparing adamantane derivatives like 1-Nitroso-3,5-dimethyladamantane, and how do reaction parameters influence outcomes?
While direct synthesis methods for 1-Nitroso-3,5-dimethyladamantane are not explicitly detailed in the provided evidence, insights can be drawn from analogous reactions. For example, 1-bromo-3,5-dimethyladamantane is converted to memantine hydrochloride via amination with urea or thiourea under optimized conditions (e.g., 170°C for 4 hours in diphenyl ether, yielding 75.81% ). For nitroso derivatives, nitrosation reagents like sodium nitrite under acidic conditions could replace urea, with critical parameters including molar ratios (e.g., 1:3 precursor-to-reagent), solvent choice (polar aprotic vs. ethers), and reaction duration. Purification via chromatography or recrystallization, as seen in memantine synthesis , would also apply.
Q. Which analytical techniques are essential for characterizing 1-Nitroso-3,5-dimethyladamantane, and what spectral markers distinguish it from related compounds?
Key techniques include:
- IR Spectroscopy : Nitroso groups (N=O) exhibit stretches near 1500–1600 cm⁻¹, distinct from amines (N-H, ~3300 cm⁻¹) or bromides (C-Br, ~500–600 cm⁻¹) .
- NMR : The nitroso group’s deshielding effect alters proton environments; for example, bridgehead protons in adamantane derivatives appear as singlets near δ 1.8–2.1 ppm in ¹H-NMR .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 207 for C₁₂H₁₈NO) and fragmentation patterns (e.g., loss of NO group) confirm structure .
Advanced Research Questions
Q. How can solvent systems and reaction conditions resolve yield discrepancies in synthesizing nitroso adamantane derivatives?
Contradictions in yields (e.g., 75.81% vs. 82.44% for memantine with diphenyl ether vs. propylene glycol ) highlight solvent polarity and boiling point impacts. For nitroso derivatives, high-boiling solvents (e.g., diphenyl ether, 170°C) may favor reaction completion, while polar solvents (e.g., propylene glycol) enhance reagent solubility. Design of Experiment (DOE) approaches, such as varying temperature (160–180°C) and reagent ratios (1:2–1:4 precursor-to-nitrosating agent), can optimize yields .
Q. What mechanistic pathways explain the formation of nitroso groups in adamantane derivatives, and how do they compare to amination?
Amination of 1-bromo-3,5-dimethyladamantane involves nucleophilic substitution (SN2) with urea/thiourea, forming memantine via intermediate ammonium species . For nitroso derivatives, electrophilic nitrosation (e.g., using HNO₂) likely targets the adamantane bridgehead, with steric effects from methyl groups influencing regioselectivity. Comparative studies using kinetic isotope effects or computational modeling could elucidate these pathways .
Q. How can researchers optimize purity and scalability of 1-Nitroso-3,5-dimethyladamantane based on analogous adamantane syntheses?
Critical factors include:
- Reagent Purity : High-purity starting materials reduce side reactions (e.g., bromo precursor purity >95% ).
- Temperature Control : Stepwise heating (e.g., 160°C for nitroso formation, 80°C for workup) minimizes decomposition .
- Workup Protocols : Acid-base extraction (e.g., HCl/NaOH adjustment ) or column chromatography removes unreacted precursors. Scalability is enhanced by continuous-flow reactors, as demonstrated in memantine synthesis .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting data on reaction yields or byproduct formation in adamantane derivative synthesis?
Discrepancies often arise from uncontrolled variables (e.g., moisture, oxygen). For example, thiourea-based memantine synthesis achieved higher yields (82.44%) than urea (75.81%) due to better nucleophilicity . Systematic replication with controlled atmospheres (inert gas) and advanced analytics (e.g., in-situ FTIR ) can isolate critical factors.
Methodological Recommendations
- Synthetic Protocols : Adapt memantine’s two-step amination (bromide → amine ) to nitroso derivatives using nitrosation reagents.
- Quality Control : Combine HPLC (for purity) with ¹³C-NMR to confirm substitution sites .
- Stability Studies : Monitor nitroso compound degradation under light/heat using accelerated stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
